molecular formula C26H20O B14588366 4,5,7-Triphenyl-1,3-dihydroisobenzofuran CAS No. 61051-02-3

4,5,7-Triphenyl-1,3-dihydroisobenzofuran

Cat. No.: B14588366
CAS No.: 61051-02-3
M. Wt: 348.4 g/mol
InChI Key: WTCNLFVSJWVBHR-UHFFFAOYSA-N
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Description

4,5,7-Triphenyl-1,3-dihydroisobenzofuran is an organic compound with the molecular formula C26H20O. This compound belongs to the class of isobenzofurans, which are known for their unique structural properties and reactivity. The presence of three phenyl groups attached to the isobenzofuran core makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Triphenyl-1,3-dihydroisobenzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the isobenzofuran core. The reaction conditions often involve elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4,5,7-Triphenyl-1,3-dihydroisobenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

4,5,7-Triphenyl-1,3-dihydroisobenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,7-Triphenyl-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets. The phenyl groups can participate in π-π interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or altering protein function. The isobenzofuran core can also undergo redox reactions, influencing cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

  • 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
  • 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
  • 4,7-Dimethyl-5,6-diphenyl-3a,7a-dihydro-isobenzofuran-1,3-dione

Comparison: 4,5,7-Triphenyl-1,3-dihydroisobenzofuran is unique due to the presence of three phenyl groups, which enhance its reactivity and potential for various applications. In contrast, similar compounds may have different substituents or structural modifications that alter their chemical properties and reactivity .

Properties

CAS No.

61051-02-3

Molecular Formula

C26H20O

Molecular Weight

348.4 g/mol

IUPAC Name

4,5,7-triphenyl-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C26H20O/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)26(21-14-8-3-9-15-21)25-18-27-17-24(22)25/h1-16H,17-18H2

InChI Key

WTCNLFVSJWVBHR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C(=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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